2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-27-19-8-7-15(11-20(19)28-2)9-10-24-23(26)14-17-13-22(30-25-17)21-12-16-5-3-4-6-18(16)29-21/h3-8,11-13H,9-10,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJKGNDJKUYQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated solvents and strong nucleophiles like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. For instance, derivatives of benzofuran and oxazole have shown significant activity against various bacterial strains.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial properties of similar compounds:
- Compound W6 demonstrated a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae.
- Compound W1 exhibited potent antifungal activity with an MIC of 5.08 µM against Candida albicans and Aspergillus niger .
These findings suggest that the oxazole and benzofuran moieties may contribute to the enhanced antimicrobial efficacy of such compounds.
Anticancer Potential
The anticancer properties of this class of compounds are also noteworthy. Research indicates that derivatives containing the benzofuran and oxazole structures can inhibit cancer cell proliferation.
Case Study: Anticancer Evaluation
In vitro studies have shown that compounds similar to 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can induce apoptosis in cancer cell lines. For example:
- Compounds were tested against various cancer cell lines, revealing IC50 values that indicate significant cytotoxicity.
The mechanism of action often involves the disruption of cellular signaling pathways critical for cancer cell survival .
Enzyme Inhibition Studies
Another area of application for this compound is in enzyme inhibition studies, particularly targeting enzymes related to metabolic disorders.
Case Study: Enzyme Inhibition
Research has demonstrated that derivatives can act as inhibitors for enzymes such as:
- α-glucosidase : Important in carbohydrate metabolism and a target for diabetes management.
- Acetylcholinesterase : Relevant for neurodegenerative diseases like Alzheimer's.
Compounds designed with similar structures have shown promising results in inhibiting these enzymes in vitro .
Summary of Applications
Mechanism of Action
The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and related acetamide derivatives:
Key Observations
Benzofuran-Oxazole vs. The latter’s piperazine group could enhance solubility but may reduce metabolic stability due to basic nitrogen atoms.
- Rip-B () shares the 3,4-dimethoxyphenethyl group but lacks the heterocyclic benzofuran-oxazole system. Its simpler benzamide structure achieved an 80% synthetic yield, suggesting that the target compound’s more complex synthesis might require optimized steps for scalability.
- Triazole-furan derivatives in demonstrated anti-exudative effects comparable to diclofenac. The target compound’s benzofuran moiety, similar to furan, may confer analogous activity, but its oxazole ring could modulate potency or selectivity.
The target compound lacks this group, which may limit its CNS applicability but improve metabolic stability.
Heterocyclic Diversity (): Triazole/oxime hybrids () and dibenzofuran-containing analogs () highlight the role of heterocycles in tuning bioactivity.
Biological Activity
The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 313.31 g/mol. Its structure includes a benzofuran ring and an oxazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran and oxazole possess significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | |
| HeLa (Cervical Cancer) | 2.41 | |
| A549 (Lung Cancer) | 1.5 |
These studies demonstrate that the compound can induce apoptosis in cancer cells, likely through mechanisms involving the p53 pathway and caspase activation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. For example, a study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli at a concentration of 100 µg/mL .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzyme Activity : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling pathways that promote apoptosis .
- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels within cells, it may trigger cell death pathways.
Study 1: Anticancer Efficacy
A recent study investigated the efficacy of the compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant increase in apoptosis markers such as cleaved caspase-3 and PARP . The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial potential of the compound against various pathogens. The findings revealed that it had a broad-spectrum effect, particularly effective against resistant strains of bacteria . This suggests its potential use in developing new antimicrobial therapies.
Q & A
Q. How to validate metabolic pathways using in vitro hepatocyte models?
- Answer :
- LC-MS/MS metabolomics : Identify phase I (oxidation) and phase II (glucuronidation) metabolites.
- CYP450 inhibition assays : Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .
Methodological Considerations
HRMS/MS: High-resolution tandem mass spectrometry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
